1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine
Overview
Description
Synthesis Analysis
Synthesis of related compounds typically involves condensation reactions, cyclization, and the use of specific catalysts to achieve high yields. For instance, Shimoga et al. (2018) described the synthesis of a related compound via polyphosphoric acid condensation, emphasizing high yield and characterization through spectroscopic methods (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
Structural elucidation of similar molecules often employs techniques like NMR, IR spectroscopy, and X-ray diffraction. Ertan et al. (1997) utilized IR and NMR spectral analyses to elucidate the structure of a compound, further confirmed by X-ray diffraction, highlighting the importance of stereochemistry in understanding molecular structure (Ertan, Yeşilada, Tozkoparan, Tarımcı, Krebs, & Läge, 1997).
Chemical Reactions and Properties
The reactivity of related compounds can be influenced by their functional groups, leading to various chemical reactions. For example, the photochemistry and solvolytic reactivity of dimethoxybenzyl compounds were examined by DeCosta et al. (2000), offering insights into their behavior under different conditions (DeCosta, Howell, Pincock, & Rifai, 2000).
Scientific Research Applications
Synthesis and Biological Activity
- Research has demonstrated the synthesis and structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting their significant DNA protective ability and antimicrobial activities. This research underscores the potential of such compounds in developing therapies with minimized cytotoxicity against cancer cells (Gür et al., 2020).
Chemical Synthesis Techniques
- Studies have also focused on the chemical synthesis of related compounds, illustrating the high-yielding nature of specific reactions and the detailed spectroscopic characterization of the synthesized products. Such research contributes to the understanding of efficient synthesis routes for complex molecules (Shimoga et al., 2018).
Potential Pharmaceutical Applications
The exploration of neurokinin-1 receptor antagonists suitable for both intravenous and oral administration has been a significant area of research, with compounds showing effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Another study synthesized and labeled specific compounds with 14C for potential use in radiopharmaceutical applications, demonstrating the versatility of these molecules in scientific research (Ithakissios et al., 1974).
properties
IUPAC Name |
1-[3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O4/c1-27(18-24(9-5-4-6-10-24)28-11-13-31-14-12-28)17-23-25-22(26-32-23)16-19-7-8-20(29-2)21(15-19)30-3/h7-8,15H,4-6,9-14,16-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIYTQRDNBDFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)CC2=CC(=C(C=C2)OC)OC)CC3(CCCCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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